2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID
Overview
Description
2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID is a complex organic compound that features a benzoyl group attached to a histidine residue through a hydroxycyclohexyl-ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the hydroxycyclohexyl-ethynyl intermediate. This intermediate is then coupled with a benzoyl chloride derivative under controlled conditions to form the benzoyl group. Finally, the benzoyl intermediate is reacted with histidine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-D-alanine
- N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-L-tyrosine
Uniqueness
2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-[[4-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-19(24-18(20(26)27)12-17-13-22-14-23-17)16-6-4-15(5-7-16)8-11-21(28)9-2-1-3-10-21/h4-7,13-14,18,28H,1-3,9-10,12H2,(H,22,23)(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZDEHQOEOHYGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NC(CC3=CN=CN3)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.